![molecular formula C29H36O6 B159658 2-[4-[2-[4-[1-(2-Methylprop-2-enoyloxy)propan-2-yloxy]phenyl]propan-2-yl]phenoxy]propyl 2-methylprop-2-enoate CAS No. 126415-01-8](/img/structure/B159658.png)
2-[4-[2-[4-[1-(2-Methylprop-2-enoyloxy)propan-2-yloxy]phenyl]propan-2-yl]phenoxy]propyl 2-methylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-[2-[4-[1-(2-Methylprop-2-enoyloxy)propan-2-yloxy]phenyl]propan-2-yl]phenoxy]propyl 2-methylprop-2-enoate is a complex organic compound known for its unique chemical structure and properties. It is commonly used in various industrial applications, particularly in the production of polymers and resins. This compound is characterized by its high reactivity and ability to form cross-linked networks, making it valuable in the field of materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-[4-[1-(2-Methylprop-2-enoyloxy)propan-2-yloxy]phenyl]propan-2-yl]phenoxy]propyl 2-methylprop-2-enoate typically involves the reaction of bisphenol A with glycidyl methacrylate in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Bisphenol A and glycidyl methacrylate.
Catalyst: Typically a Lewis acid such as boron trifluoride.
Conditions: The reaction is conducted at elevated temperatures (around 100-150°C) and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
化学反应分析
Types of Reactions
2-[4-[2-[4-[1-(2-Methylprop-2-enoyloxy)propan-2-yloxy]phenyl]propan-2-yl]phenoxy]propyl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:
Polymerization: This compound readily undergoes free radical polymerization to form cross-linked polymers.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of reactive methacrylate groups.
Addition Reactions: The double bonds in the methacrylate groups can undergo addition reactions with various reagents.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under thermal or UV light conditions.
Substitution: Typically involves nucleophiles such as amines or thiols under mild conditions.
Addition: Can be carried out using reagents like hydrogen bromide or other electrophiles.
Major Products
The major products formed from these reactions include cross-linked polymers, substituted derivatives, and addition products, depending on the specific reaction conditions and reagents used.
科学研究应用
2-[4-[2-[4-[1-(2-Methylprop-2-enoyloxy)propan-2-yloxy]phenyl]propan-2-yl]phenoxy]propyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of advanced polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in dental materials and bone cements due to its excellent mechanical properties.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
作用机制
The mechanism of action of 2-[4-[2-[4-[1-(2-Methylprop-2-enoyloxy)propan-2-yloxy]phenyl]propan-2-yl]phenoxy]propyl 2-methylprop-2-enoate primarily involves the formation of cross-linked networks through free radical polymerization. The methacrylate groups undergo polymerization, leading to the formation of a three-dimensional network. This cross-linking imparts high mechanical strength and chemical resistance to the resulting materials.
相似化合物的比较
Similar Compounds
Bisphenol A diglycidyl ether: Similar in structure but lacks the methacrylate groups.
Bisphenol A glycerolate dimethacrylate: Contains glycerol units instead of ethylene units.
2,2-Bis[4-(2-hydroxy-3-methacryloxypropoxy)phenyl]propane: Another methacrylate-based compound with similar applications.
Uniqueness
2-[4-[2-[4-[1-(2-Methylprop-2-enoyloxy)propan-2-yloxy]phenyl]propan-2-yl]phenoxy]propyl 2-methylprop-2-enoate is unique due to its specific combination of bisphenol A and methacrylate groups, which provides a balance of rigidity and reactivity. This makes it particularly suitable for applications requiring high-performance materials with excellent mechanical properties and chemical resistance.
属性
CAS 编号 |
126415-01-8 |
|---|---|
分子式 |
C29H36O6 |
分子量 |
480.6 g/mol |
IUPAC 名称 |
2-[4-[2-[4-[1-(2-methylprop-2-enoyloxy)propan-2-yloxy]phenyl]propan-2-yl]phenoxy]propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C29H36O6/c1-19(2)27(30)32-17-21(5)34-25-13-9-23(10-14-25)29(7,8)24-11-15-26(16-12-24)35-22(6)18-33-28(31)20(3)4/h9-16,21-22H,1,3,17-18H2,2,4-8H3 |
InChI 键 |
PPQQLTZAHODMPQ-UHFFFAOYSA-N |
SMILES |
CC(COC(=O)C(=C)C)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(C)COC(=O)C(=C)C |
规范 SMILES |
CC(COC(=O)C(=C)C)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(C)COC(=O)C(=C)C |
Key on ui other cas no. |
24447-72-1 |
同义词 |
2,2-bis(4-(2-methacryloyloxypropoxy)phenyl)propane BIS-2-PMA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


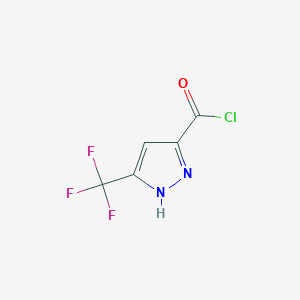
![N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B159580.png)
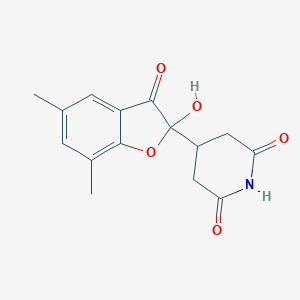

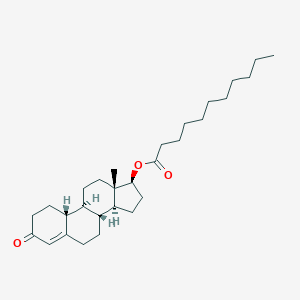
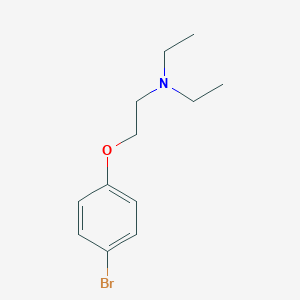
![4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium](/img/structure/B159595.png)
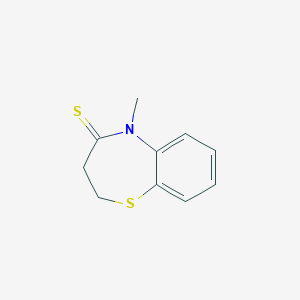
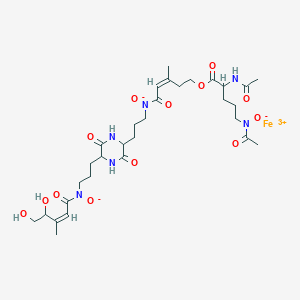
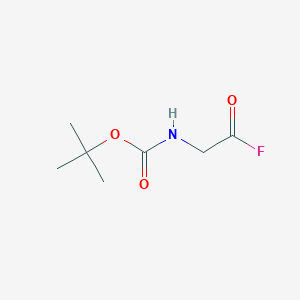
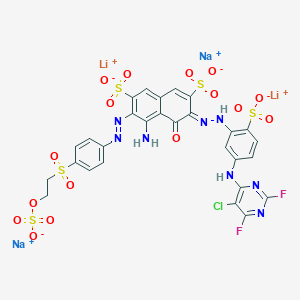
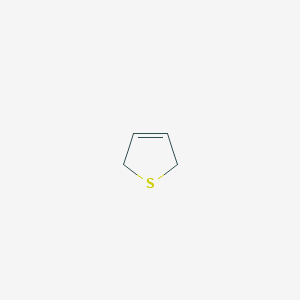
![Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B159603.png)

